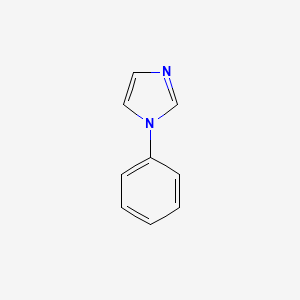

1-Phenylimidazole

説明

特性

IUPAC Name |

1-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-4-9(5-3-1)11-7-6-10-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEULWJSKCVACTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221885 | |

| Record name | 1-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7164-98-9 | |

| Record name | 1-Phenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007164989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylimidazole: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of 1-phenylimidazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its synthesis, purification, and characterization, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

This compound is an aromatic heterocyclic organic compound consisting of a phenyl group substituted at the first position of an imidazole ring.[1] It is typically a colorless to light yellow liquid or a white to light yellow crystalline solid.[2] Its solubility in water is low, but it is soluble in organic solvents like ethanol and acetone.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or white to light yellow crystalline solid | [2] |

| Melting Point | 13 °C | [3] |

| Boiling Point | 142 °C at 15 mmHg | [3] |

| Density | 1.14 g/mL at 25 °C | [3] |

| Solubility | Low in water; soluble in ethanol and acetone | [2] |

| CAS Number | 7164-98-9 | [3] |

Synthesis of this compound

This compound can be synthesized through several methods, with the Ullmann condensation and Buchwald-Hartwig amination being two prominent examples.

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds, typically involving the copper-catalyzed reaction of an aryl halide with an amine.

References

1-Phenylimidazole: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular structure, properties, synthesis, and spectroscopic characterization of 1-phenylimidazole. It is intended to serve as a technical resource for professionals in research and development.

Molecular Structure and Formula

This compound, also known as N-phenylimidazole, is an aromatic heterocyclic organic compound. It consists of an imidazole ring in which the hydrogen atom on the nitrogen at position 1 is substituted by a phenyl group.

-

Molecular Formula: C₉H₈N₂

-

Systematic IUPAC Name: 1-phenyl-1H-imidazole

The planarity of both the imidazole and phenyl rings is a key structural feature, influencing its electronic properties and intermolecular interactions.

Physiochemical and Spectroscopic Data

A summary of key quantitative data for this compound is provided below. These parameters are essential for its identification, characterization, and application in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 144.17 g/mol | [1][2][3][4] |

| Appearance | Clear light yellow to yellow liquid | [2] |

| Melting Point | 13 °C | [5][6][7] |

| Boiling Point | 142 °C at 15 mmHg | [2][6][7] |

| Density | 1.14 g/mL at 25 °C | [2][6][7] |

| Refractive Index | 1.599 - 1.601 | [2][6] |

| Solubility | Slightly soluble in water | [6][7] |

| CAS Number | 7164-98-9 | [2][3][4] |

| Spectrum Type | Data (Solvent: CDCl₃) | Source |

| ¹H NMR (400 MHz) | δ 7.86 (s, 1H), 7.50-7.21 (m, 7H) | [5] |

| ¹³C NMR (100 MHz) | δ 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2 | [5] |

| Mass Spec (EI) | m/z Top Peak: 144, 2nd Highest: 117, 3rd Highest: 90 | [2] |

| Infrared (IR) | Data available from NIST WebBook | [6] |

Experimental Protocols

The synthesis of this compound is commonly achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method involves the coupling of an aryl halide with imidazole.

This protocol is adapted from established methods for the copper-catalyzed cross-coupling of imidazoles with aryl halides.

Objective: To synthesize this compound from imidazole and an aryl halide.

Materials:

-

Imidazole

-

Iodobenzene (or Bromobenzene)

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

4,7-Dimethoxy-1,10-phenanthroline (ligand)

-

Poly(ethylene glycol) (PEG)

-

Butyronitrile (solvent)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

-

Ethyl acetate and water for workup

-

Sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), cesium carbonate (1.4 mmol), and poly(ethylene glycol) (200 mg).

-

Catalyst and Ligand Addition: Add copper(I) iodide (0.025 mmol) and 4,7-dimethoxy-1,10-phenanthroline (0.075 mmol).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Through a syringe, add iodobenzene (1.0 mmol) and butyronitrile (1.0 mL).

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir the mixture for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water (5 mL) to the reaction mixture.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent, to yield pure this compound.

Logical and Experimental Workflow Visualization

The synthesis of this compound via the Ullmann condensation follows a clear logical progression from starting materials to the final purified product. This workflow is visualized below.

Caption: Synthesis Workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. DSpace [diposit.ub.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 1-Phenylimidazole from Aniline and Glyoxal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-phenylimidazole from aniline and glyoxal, a reaction of significant interest in medicinal chemistry and materials science. This compound serves as a crucial scaffold in numerous pharmacologically active compounds. This document details the core synthetic methodology, experimental protocols, and key reaction parameters, presenting quantitative data in a structured format for easy comparison and analysis.

Core Synthesis Methodology: The Radziszewski Reaction

The synthesis of this compound from aniline and glyoxal is primarily achieved through a modification of the Debus-Radziszewski imidazole synthesis. This versatile multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia.[1][2][3] To synthesize N-substituted imidazoles, such as this compound, one equivalent of ammonia is replaced by a primary amine, in this case, aniline.[1]

The reaction is believed to proceed in two main stages. Initially, the dicarbonyl compound, glyoxal, reacts with ammonia and the primary amine (aniline) to form a diimine intermediate. Subsequently, this intermediate condenses with an aldehyde, typically formaldehyde, to yield the final imidazole ring.[1] While this proposed mechanism provides a foundational understanding, the exact sequence of events is not definitively established.

Experimental Protocols

A widely cited and effective one-pot synthesis for this compound is detailed below. This procedure provides a reliable method for obtaining the target compound with a good yield.

Protocol 1: Synthesis of N-Phenylimidazole

-

Reagents:

-

Aniline: 93.1 parts

-

25% Aqueous Ammonia: 68 parts

-

Propanol (solvent): 300 parts (100 parts for the aniline/ammonia mixture, 200 parts for the main reaction vessel)

-

40% Aqueous Glyoxal Solution: 145 parts

-

40% Aqueous Formaldehyde Solution: 75 parts

-

-

Procedure:

-

A mixture of aniline and 25% aqueous ammonia is prepared in 100 parts of propanol.

-

A separate mixture of 40% aqueous glyoxal solution and 40% aqueous formaldehyde solution is prepared.

-

The aniline/ammonia mixture and the glyoxal/formaldehyde mixture are simultaneously added dropwise to 200 parts of propanol over 30 minutes, with constant stirring, while maintaining a temperature of 80°C.

-

The reaction mixture is then maintained at 80°C for an additional 30 minutes.

-

Following the reaction period, the solvent is removed under reduced pressure.

-

The resulting residue is purified by fractional distillation to yield this compound.

-

-

Yield: 70.0%

-

Boiling Point of Product: 128°C at 2 mm Hg

Data Presentation

This section summarizes the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis Parameters and Product Properties

| Parameter | Value |

| Reactants | Aniline, Glyoxal, Formaldehyde, Ammonia |

| Solvent | Propanol |

| Reaction Temperature | 80°C |

| Reaction Time | 1 hour |

| Reported Yield | 70.0% |

| Purification Method | Fractional Distillation |

| Product Boiling Point | 128°C / 2 mmHg |

| Product Melting Point | 13°C |

| Product Density | 1.14 g/mL at 25°C |

| CAS Number | 7164-98-9 |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

Table 2: Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) in ppm |

| ¹H NMR | CDCl₃ | 7.86 (s, 1H), 7.50-7.21 (m, 7H) |

| ¹³C NMR | CDCl₃ | 137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the one-pot synthesis of this compound.

Caption: Proposed two-stage reaction mechanism for this compound synthesis.

Conclusion

The modified Debus-Radziszewski synthesis provides an effective and reliable method for the production of this compound from readily available starting materials. The detailed experimental protocol and compiled data in this guide offer a solid foundation for researchers and professionals in the field of drug development and chemical synthesis. Further optimization of reaction conditions, including the exploration of various catalysts, solvents, and temperature profiles, may lead to improved yields and more sustainable synthetic routes. The provided spectroscopic data will aid in the characterization and quality control of the synthesized this compound.

References

Spectroscopic Characterization of 1-Phenylimidazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-phenylimidazole, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: 1-phenyl-1H-imidazole Molecular Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol [1][2] CAS Number: 7164-98-9[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for structural confirmation.

¹H NMR Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals for the protons of the imidazole and phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.86 | s | 1H | H-2 (imidazole) |

| 7.50-7.21 | m | 7H | Phenyl-H & H-4, H-5 (imidazole) |

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.2 | C (ipso-phenyl) |

| 135.5 | C-2 (imidazole) |

| 130.3 | C-4 (imidazole) |

| 129.8 | C (para-phenyl) |

| 127.4 | C (meta-phenyl) |

| 121.4 | C (ortho-phenyl) |

| 118.2 | C-5 (imidazole) |

Source: Supporting Information For, 3a: 1-(phenyl)-1H-imidazole[3]

It is important to note that in some cases, obtaining a complete ¹³C NMR spectrum for imidazole derivatives can be challenging due to factors like tautomerization, which can lead to peak broadening or the absence of certain signals.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its aromatic rings and C-N bonds.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Strong-Medium | Aromatic C=C stretching |

| ~1300-1000 | Strong | C-N stretching |

| ~750, ~690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Note: The specific peak positions can be found in the gas-phase IR spectrum available on the NIST WebBook.[7]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[8][9] Electron ionization (EI) mass spectrometry of this compound results in a molecular ion peak and several fragment ions, which are useful for confirming the molecular weight and aspects of the structure.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 144 | 100 | [M]⁺ (Molecular Ion) |

| 117 | ~60 | [M - HCN]⁺ |

| 90 | ~20 | [C₆H₅N]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Source: NIST WebBook, 1H-Imidazole, 1-phenyl-[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[10]

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (liquid or solid)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[11]

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, ensure good contact by applying pressure with the anvil.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]

-

Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) [9]

Materials:

-

This compound

-

A suitable volatile solvent (e.g., dichloromethane or methanol)

-

GC-MS instrument equipped with an EI source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (approximately 1 mg/mL).

-

Instrumentation Setup:

-

Set the GC oven temperature program to ensure separation from any impurities and the solvent.

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-200).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The sample is vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The resulting mass spectrum is recorded.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow of spectroscopic analysis and the complementary nature of these techniques for structural elucidation.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: How different spectroscopic techniques provide complementary structural information.

References

- 1. This compound | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 3. rsc.org [rsc.org]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental Design [web.mit.edu]

- 6. community.wvu.edu [community.wvu.edu]

- 7. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. amherst.edu [amherst.edu]

1-phenylimidazole reactivity and reaction mechanism studies

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 1-Phenylimidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reactivity and reaction mechanisms of this compound, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] Its unique electronic structure allows it to participate in a variety of chemical transformations, making it a valuable scaffold in the synthesis of complex molecules. This document details key reaction types, including electrophilic substitution, palladium-catalyzed cross-coupling, nucleophilic substitution, and cycloaddition reactions, alongside its notable biochemical interactions.

Electrophilic Aromatic Substitution

The phenyl and imidazole rings of this compound exhibit different reactivities towards electrophiles. The phenyl ring can undergo typical electrophilic aromatic substitution, while the imidazole ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the adjacent phenyl group. The regioselectivity of these reactions is a key consideration.

Nitration

Nitration of this compound primarily occurs on the phenyl ring. Kinetic studies have shown that the reaction proceeds via the cation of the base.[2] However, yields can be poor under certain conditions.[2] The reaction typically yields a mixture of ortho-, meta-, and para-substituted products, with the para-isomer often being the major product due to steric hindrance at the ortho positions.

Reaction Mechanism: Electrophilic Nitration

The nitration of the phenyl ring follows the classical electrophilic aromatic substitution mechanism, involving the formation of a nitronium ion (NO₂⁺) and subsequent attack on the aromatic ring to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity.

Experimental Protocol: Nitration of this compound

This protocol is a representative procedure adapted from general nitration methods for aromatic compounds.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Reactant: Slowly add 1.44 g (10 mmol) of this compound to the cooled sulfuric acid with stirring, maintaining the temperature below 10 °C.

-

Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 0.8 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion and Quenching: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Pour the mixture slowly onto 100 g of crushed ice with stirring.

-

Workup and Purification: Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to obtain 1-(4-nitrophenyl)imidazole.

Table 1: Quantitative Data for Nitration of this compound (Representative)

| Electrophile | Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

| NO₂⁺ | HNO₃/H₂SO₄ | H₂SO₄ | 0 - 25 | 2 | 1-(4-Nitrophenyl)imidazole | ~40-50* |

*Yields can be variable and are often moderate to low.[2][3]

Halogenation

Halogenation of this compound can be achieved using reagents like N-Bromosuccinimide (NBS) for bromination. The reaction conditions can be tuned to favor substitution on either the imidazole or the phenyl ring.

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from the bromination of other imidazole derivatives.[4]

-

Reaction Setup: Dissolve 1.44 g (10 mmol) of this compound in 50 mL of dimethylformamide (DMF) in a round-bottom flask.

-

Reagent Addition: Add 1.78 g (10 mmol) of N-bromosuccinimide to the solution.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the functionalization of this compound, enabling the formation of C-C and C-N bonds. C-H activation and arylation are particularly important transformations. The C5-H bond of the imidazole ring is reported to be more reactive than the C2-H bond in palladium-catalyzed direct arylation in the presence of carboxylate bases.[5]

Reaction Mechanism: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This is a general procedure for the Suzuki-Miyaura coupling of aryl halides.[1][6][7]

-

Reaction Setup: To a solution of the halo-substituted this compound (1 equiv.) and a boronic acid (1.5 equiv.) in a suitable solvent (e.g., a mixture of toluene and water), add a palladium catalyst such as PdCl₂(dppf) (0.1 equiv.) and a base (e.g., 2 M Na₂CO₃, 10 mL).

-

Degassing: Degas the reaction mixture.

-

Reaction: Stir the mixture for 4 hours at 85 °C under a nitrogen atmosphere.

-

Workup: After cooling, filter the mixture through Celite, and separate the filtrate.

-

Purification: Concentrate the organic layer and purify the resulting residue by silica gel column chromatography.[1]

Table 2: Quantitative Data for Palladium-Catalyzed Cross-Coupling (Representative)

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1-(4-bromophenyl)imidazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 4 | ~80-95* |

*Yields are typically high for Suzuki-Miyaura couplings.[8]

Nucleophilic Aromatic Substitution

While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur if the ring is activated by strong electron-withdrawing groups.[9][10][11][12][13] For this compound, an SₙAr reaction would likely require the phenyl ring to be substituted with one or more potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group.[12][14]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity.

Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-fluoro-3-nitrophenyl)imidazole (1 equiv.) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add a solution of a nucleophile, such as sodium methoxide (1.2 equiv.), to the flask.

-

Reaction: Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC.

-

Workup: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it, and remove the solvent. Purify the product by column chromatography or recrystallization.

Table 3: Quantitative Data for Nucleophilic Aromatic Substitution (Hypothetical)

| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(4-fluoro-3-nitrophenyl)imidazole | CH₃ONa | DMSO | 90 | 6 | > 90* |

*High yields are expected for SₙAr reactions on highly activated substrates.

Cycloaddition Reactions

This compound and its derivatives can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, although this is a less explored area of its reactivity.[15][16][17][18][19][20] In a Diels-Alder reaction, a vinyl-substituted imidazole could act as the diene.[19][20] In 1,3-dipolar cycloadditions, the imidazole ring could potentially react with a 1,3-dipole like an azomethine ylide.[15][16][21]

Reaction Mechanism: [4+2] Diels-Alder Cycloaddition

The Diels-Alder reaction is a concerted pericyclic reaction between a conjugated diene and a dienophile to form a six-membered ring.

Experimental Protocol: Diels-Alder Reaction (Representative)

This is a general protocol for a Diels-Alder reaction involving a vinylimidazole.[19][20]

-

Reaction Setup: In a sealed tube, dissolve the 4-vinylimidazole derivative (1 equiv.) and a dienophile, such as N-phenylmaleimide (1.1 equiv.), in a suitable solvent (e.g., toluene).

-

Reaction: Heat the mixture at a specified temperature (e.g., 80-110 °C) for several hours.

-

Monitoring: Monitor the reaction's progress by TLC.

-

Purification: Upon completion, cool the reaction mixture and purify the product directly by filtration if it precipitates, or by column chromatography on silica gel.

Table 4: Quantitative Data for Diels-Alder Reaction (Representative)

| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Phenyl-4-vinylimidazole | N-Phenylmaleimide | Toluene | 110 | 24 | ~70-90* |

*Yields are generally good for Diels-Alder reactions.[19][20]

Biochemical Interactions: Inhibition of Cytochrome P450

This compound is a well-known inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases involved in drug metabolism.[2][22][23][24] It acts as a ligand for the heme iron of these enzymes, thereby inhibiting their catalytic activity.[2] The binding affinity of this compound varies for different CYP isoforms.

Interaction Pathway: Cytochrome P450 Inhibition

This compound coordinates to the heme iron of the CYP enzyme, preventing the binding and metabolism of substrates.

Table 5: Quantitative Data for Cytochrome P450 Inhibition by this compound

| CYP Isoform | Binding Affinity (Ka, M⁻¹) | Inhibition Constant (Ki) | Reference |

| High-affinity site (rat liver microsomes) | ~1.5 x 10⁷ | - | [2] |

| Low-affinity site (rat liver microsomes) | ~5 x 10⁵ | - | [2] |

| CYP1A1 (human) | - | - | [24] |

| CYP1A2 (human) | - | Potent inhibitor (specific Ki not provided) | [24] |

This technical guide provides a foundational understanding of the reactivity and reaction mechanisms of this compound. The provided protocols and data, while in some cases generalized from related compounds due to a lack of specific literature, offer a starting point for further research and application of this important molecule in drug development and chemical synthesis.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Selectivity of this compound as a ligand for cytochrome P-450 and as an inhibitor of microsomal oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. gacariyalur.ac.in [gacariyalur.ac.in]

- 6. youtube.com [youtube.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. sciforum.net [sciforum.net]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. Heteroaromatic reactivity. Part VII. The kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ligand-assisted inhibition in cytochrome P450 158A2 from Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Background of Phenylimidazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylimidazole core is a quintessential example of a privileged scaffold in medicinal chemistry. Its deceptively simple architecture, a fusion of a phenyl ring and an imidazole ring, has given rise to a vast and diverse array of compounds with significant therapeutic applications. From their humble beginnings in the mid-19th century to their current status as key components in modern drug discovery, the journey of phenylimidazoles is a testament to the power of synthetic chemistry and the relentless pursuit of therapeutic innovation. This technical guide provides an in-depth exploration of the discovery and historical background of phenylimidazoles, offering researchers a comprehensive understanding of the foundational chemistry and early pharmacological discoveries that continue to inspire new avenues of research.

The Dawn of Imidazole Chemistry: The Debus-Radziszewski Synthesis

The story of phenylimidazoles is intrinsically linked to the discovery of the imidazole ring itself. In 1858, German chemist Heinrich Debus reported the first synthesis of imidazole, which he named "glyoxaline," by reacting glyoxal and ammonia.[1][2] This seminal work laid the groundwork for the synthesis of a new class of heterocyclic compounds.

A few decades later, in 1882, Polish chemist Bronisław Radziszewski expanded upon Debus's work, developing a more general method for the synthesis of substituted imidazoles.[3][4] The now-famous Debus-Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia.[3][4] This multicomponent reaction proved to be a versatile and practical method for accessing a wide range of imidazole derivatives, including the first phenyl-substituted imidazoles.[4]

Experimental Protocol: The Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)

This protocol is a representative example of the Debus-Radziszewski reaction.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and a significant excess of ammonium acetate (e.g., 10-20 equivalents).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux (typically around 100-120 °C) for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water, which will cause the product to precipitate.

-

Collect the crude product by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2,4,5-triphenylimidazole.

Early Derivatives and the Emergence of Bioactivity

Following the establishment of reliable synthetic routes, the exploration of phenylimidazole derivatives began in earnest. Early research focused on the synthesis and characterization of simple analogs, such as 2-phenylimidazole and 4-phenylimidazole. These compounds served as foundational building blocks for more complex structures and were instrumental in elucidating the chemical properties of the phenylimidazole scaffold.

It was not long before the biological activities of phenylimidazoles were recognized. Their structural resemblance to endogenous molecules like histidine and histamine hinted at their potential to interact with biological systems.[1] Indeed, various early studies revealed that phenylimidazole derivatives possessed a broad range of bioactivities, including antifungal, anti-inflammatory, and antimicrobial properties.[5][6][7]

Key Early Phenylimidazole Derivatives

| Compound | Structure | Significance |

| 2-Phenylimidazole | C9H8N2 | A fundamental building block in the synthesis of more complex phenylimidazole derivatives. |

| 4-Phenylimidazole | C9H8N2 | A weak inhibitor of indoleamine 2,3-dioxygenase (IDO), its discovery spurred further research into phenylimidazoles as enzyme inhibitors.[8] |

| 1-Phenylimidazole | C9H8N2 | An inhibitor of cytochrome P450 enzymes, used as a tool to study drug metabolism. |

Phenylimidazoles as Enzyme Inhibitors: A Paradigm Shift

A significant turning point in the history of phenylimidazoles was the discovery of their ability to act as potent and selective enzyme inhibitors. This realization opened up new avenues for drug development and solidified the status of the phenylimidazole scaffold as a privileged structure in medicinal chemistry.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

In 1989, 4-phenylimidazole (4-PI) was identified as a weak, noncompetitive inhibitor of indoleamine 2,3-dioxygenase (IDO).[8] IDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[9][10] By depleting tryptophan and producing immunosuppressive metabolites, IDO plays a crucial role in immune tolerance and is a key target in cancer immunotherapy.[11][12]

The discovery of 4-PI as an IDO inhibitor, though modest in its potency, was a critical first step. It demonstrated that the phenylimidazole scaffold could be targeted to the active site of this important enzyme. This initial finding has since led to the development of highly potent and selective phenylimidazole-based IDO1 inhibitors, some of which have entered clinical trials.

Quantitative Data: Phenylimidazole-Based IDO1 Inhibitors

| Compound | IDO1 IC50 | Reference |

| 4-Phenylimidazole (4-PI) | 48 µM | [9] |

| Compound 6 (4-PI analog) | 30.5 µM | [9] |

| Compound 9a (4-PI analog) | 13.6 µM | [9] |

| Compound 10m (4-PI analog) | 33.8 nM | [9] |

| Epacadostat (Reference) | 80.0 nM | [9] |

Experimental Protocol: IDO1 Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of phenylimidazole derivatives against IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Ascorbic acid (reducing agent)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compounds (phenylimidazole derivatives) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the IDO1 enzyme to the reaction mixture.

-

Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent. A yellow color will develop in the presence of kynurenine.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[13][14]

Inhibition of Xanthine Oxidase (XO)

Phenylimidazole derivatives have also been identified as potent inhibitors of xanthine oxidase (XO).[15] XO is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8][16][17] Overproduction of uric acid can lead to hyperuricemia and gout.

The discovery of phenylimidazole-based XO inhibitors has provided a new chemical scaffold for the development of drugs to treat these conditions.

Quantitative Data: Phenylimidazole-Based Xanthine Oxidase Inhibitors

| Compound | Xanthine Oxidase IC50 | Reference |

| Compound Ie (this compound-4-carboxylic acid derivative) | 8.0 nM | [15] |

| Compound IVa (this compound-4-carboxylic acid derivative) | 7.2 nM | [15] |

| Febuxostat (Reference) | 7.0 nM | [15] |

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This protocol outlines a general method for determining the XO inhibitory activity of phenylimidazole compounds.

Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compounds (phenylimidazole derivatives) dissolved in DMSO

-

96-well UV-transparent microplate

-

UV-Vis microplate reader

Procedure:

-

Prepare a solution of xanthine oxidase in potassium phosphate buffer.

-

Add the test compounds at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., allopurinol).

-

Add the xanthine oxidase solution to the wells and pre-incubate at 25°C for 15 minutes.

-

Initiate the reaction by adding the xanthine substrate solution.

-

Immediately measure the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

-

Continue to monitor the absorbance at regular intervals for a set period.

-

Calculate the rate of uric acid formation for each concentration of the test compound.

-

Determine the percentage of inhibition and calculate the IC50 value.[18][19][20]

A General Workflow for Phenylimidazole-Based Drug Discovery

The historical development and modern application of phenylimidazoles in drug discovery can be summarized in a general experimental workflow. This process integrates chemical synthesis, biological evaluation, and optimization to identify and refine lead compounds.

Conclusion

From their serendipitous discovery in the 19th century to their current prominence in medicinal chemistry, phenylimidazoles have carved a significant niche in the landscape of drug discovery. The foundational synthetic methodologies, such as the Debus-Radziszewski reaction, provided the initial access to this versatile scaffold. Subsequent explorations of their biological activities, particularly as enzyme inhibitors, have unveiled their immense therapeutic potential. The historical journey of phenylimidazoles serves as a powerful reminder that even the simplest of chemical structures can hold the key to addressing complex biological challenges. For contemporary researchers, this rich history provides not only a solid foundation of chemical knowledge but also a continuing source of inspiration for the design and development of the next generation of phenylimidazole-based therapeutics.

References

- 1. Imidazole | PDF [slideshare.net]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Uric acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 20. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

Thermodynamic Properties of 1-Phenylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 1-phenylimidazole (C₉H₈N₂). As a key structural motif in many biologically active compounds and a significant ligand in coordination chemistry, a thorough understanding of its thermodynamic characteristics is crucial for process optimization, material characterization, and computational modeling in drug development and materials science. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates relevant chemical processes.

Physicochemical and Thermodynamic Data

The fundamental physicochemical and thermodynamic properties of this compound are summarized in the tables below. These values have been compiled from various critically evaluated data sources and peer-reviewed literature.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈N₂ | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][3] |

| CAS Number | 7164-98-9 | [1][2] |

| Appearance | Clear, light yellow to yellow liquid | [1][4] |

| Melting Point | 13 °C (lit.) | [1][5][6] |

| Boiling Point | 142 °C at 15 mmHg (lit.) | [1][5][6] |

| Density | 1.14 g/mL at 25 °C (lit.) | [1][5][6] |

| Solubility | Slightly soluble in water | [1][5][6] |

| LogP (Octanol/Water) | 1.872 | [7] |

| McGowan's Volume | 114.410 ml/mol | [7] |

Table 2: Temperature-Dependent Thermodynamic Properties

| Property | Value | Temperature (K) | Source(s) |

| Enthalpy of Vaporization (ΔvapH) | 84.60 ± 3.70 kJ/mol | Standard Conditions | [7] |

| Vapor Pressure (pvap) | 4.10 x 10⁻⁴ kPa | 298.70 | [7] |

| 1.05 x 10⁻³ kPa | 308.60 | [7] | |

| 2.54 x 10⁻³ kPa | 318.40 | [7] | |

| 5.94 x 10⁻³ kPa | 328.50 | [7] | |

| 0.01 kPa | 338.40 | [7] | |

| 0.04 kPa | 353.10 | [7] | |

| Boiling Point (Reduced Pressure) | 415.20 K (142.05 °C) | 2.00 kPa (15 mmHg) | [7] |

| 426.70 K (153.55 °C) | 3.10 kPa (23.25 mmHg) | [7] | |

| Heat Capacity (Liquid, Saturation) | Data available | 268.2 K to 381.2 K | [8] |

| Enthalpy of Formation (Liquid) | Data available | Standard Conditions | [8] |

Note: Access to the full, critically evaluated dataset from the NIST/TRC Web Thermo Tables may require a subscription.[8][9]

Experimental Protocols

The determination of thermodynamic properties requires precise and standardized experimental methodologies. The following sections detail the principles behind the key techniques used for acquiring the data presented.

Combustion Bomb Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

-

Sample Preparation: A precisely weighed mass of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Immersion: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited via an electrical current passed through a fuse wire.

-

Temperature Measurement: The exothermic combustion reaction heats the bomb and the surrounding water. The temperature is monitored until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the measured temperature change and the total heat capacity of the calorimeter system (bomb, water, stirrer, etc.).[10] The heat capacity of the calorimeter is typically determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10]

Heat Capacity Measurement (Drop Calorimetry)

Heat capacity is a measure of the amount of heat required to raise the temperature of a substance.

-

Sample Encapsulation: A known mass of the substance is sealed in a sample container.

-

Heating: The sample is heated in a furnace to a precise, known temperature (T₁).

-

Calorimeter Setup: A calorimeter, often an isothermal block surrounded by a thermostatic jacket, is maintained at a stable initial temperature (T₂).

-

"Dropping" the Sample: The heated sample is rapidly transferred ("dropped") from the furnace into the calorimeter.

-

Equilibration: The sample cools, transferring its heat to the calorimeter and causing the calorimeter's temperature to rise to a final equilibrium temperature (T₃).

-

Calculation: The heat absorbed by the calorimeter is measured. Knowing the mass of the sample and the temperature change (T₁ - T₃), the heat capacity can be calculated. Calibration is performed using a standard material with a well-known heat capacity, such as sapphire (α-Al₂O₃).[11][12]

Vapor Pressure Measurement (Knudsen Effusion)

The Knudsen effusion method is a highly reliable technique for measuring the low vapor pressures of solids and liquids.

-

Cell Preparation: A small amount of the sample is placed in a thermostated "Knudsen cell," which is an isothermal container with a very small orifice of known area.

-

High Vacuum: The cell is placed in a high-vacuum chamber.

-

Effusion: At a given temperature, molecules from the sample effuse through the orifice into the vacuum. The rate of mass loss through the orifice is directly proportional to the equilibrium vapor pressure inside the cell.

-

Mass Loss Measurement: The rate of mass loss is measured, typically using a quartz crystal microbalance (QCM) or by gravimetric analysis over a set period.[12]

-

Calculation: The vapor pressure (p) is calculated using the Hertz-Knudsen equation. By measuring the vapor pressure at various temperatures, the standard molar enthalpy of sublimation or vaporization can be derived using the Clausius-Clapeyron equation.[12]

Visualized Workflows and Pathways

General Experimental Workflow for Thermodynamic Property Determination

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a compound like this compound.

Caption: Generalized experimental workflow for thermodynamic analysis.

Generalized Synthesis of N-Aryl Imidazoles

This compound is an N-substituted imidazole. While various methods exist, a common approach is the N-arylation of the imidazole ring with an aryl halide, often facilitated by a catalyst.

Caption: Simplified reaction scheme for the synthesis of this compound.

Mechanism of Action: Inhibition of Cytochrome P450

This compound is known to act as an inhibitor of cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism.[3] This inhibition typically occurs through the coordination of one of the imidazole's nitrogen atoms to the heme iron center of the enzyme.

Caption: Logical diagram of this compound inhibiting Cytochrome P450.

References

- 1. This compound CAS#: 7164-98-9 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 7164-98-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 7164-98-9 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. chemeo.com [chemeo.com]

- 8. 1H-Imidazole, 1-phenyl- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 9. 1H-Imidazole, 1-phenyl- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Cohesive Interactions in Phenylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Solubility Profile of 1-Phenylimidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-phenylimidazole in organic solvents. Due to a notable scarcity of quantitative solubility data for this compound in publicly accessible literature, this document presents qualitative information for this compound and quantitative data for its isomer, 2-phenylimidazole, as a closely related reference. This guide also offers a detailed, representative experimental protocol for determining the solubility of organic compounds and a logical workflow illustrating the key factors that influence solubility.

Understanding the Solubility of this compound

This compound is an aromatic heterocyclic organic compound with a molecular formula of C₉H₈N₂. Its structure, featuring a polar imidazole ring and a nonpolar phenyl group, results in a nuanced solubility profile. While generally soluble in many organic solvents, its solubility is influenced by factors such as solvent polarity, temperature, and the potential for hydrogen bonding.

Qualitative Solubility:

Sources indicate that this compound is soluble in organic solvents such as ethanol and acetone.[1] It is also described as being slightly soluble in water.[2][3] This general solubility in organic solvents is a key characteristic utilized in its synthesis and application in pharmaceuticals and materials science.[1]

Quantitative Solubility Data (for 2-Phenylimidazole)

The solubility of 2-phenylimidazole was measured across a range of temperatures. The following table summarizes the mole fraction solubility (x₁) of 2-phenylimidazole in four organic solvents at two representative temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Dichloromethane | 280.05 | 0.0103 |

| 309.55 | 0.0352 | |

| 1-Chlorobutane | 280.15 | 0.0007 |

| 314.95 | 0.0031 | |

| Toluene | 279.85 | 0.0022 |

| 313.15 | 0.0091 | |

| 2-Nitrotoluene | 279.95 | 0.0069 |

| 313.05 | 0.0270 |

Data extracted from Domańska, U., Pobudkowska, A., & Rogalski, M. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1082–1090.[4][5][6]

Experimental Protocol for Solubility Determination

The following is a detailed, representative methodology for determining the solubility of a solid organic compound, such as this compound, in an organic solvent. This protocol is based on the "synthetic method" and gravimetric analysis, which are common techniques in solubility studies.[7][8]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, acetone, toluene)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Drying oven

-

Inert gas (e.g., nitrogen or argon) for sensitive solvents

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached. b. Accurately pipette a known volume of the organic solvent into each vial. c. Add a magnetic stir bar to each vial and securely seal the caps.

-

Equilibration: a. Place the vials in a constant temperature bath set to the desired experimental temperature. b. Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Collection and Filtration: a. After equilibration, stop the stirring and allow the excess solid to settle for a sufficient period (e.g., 2-4 hours) at the constant experimental temperature. b. Carefully draw a known volume of the supernatant (the clear solution above the solid) using a pre-warmed syringe to prevent premature crystallization. c. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Gravimetric Analysis: a. Record the exact volume of the filtered solution. b. Place the volumetric flask containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven should be well-ventilated. For volatile solvents, evaporation under a gentle stream of inert gas at a controlled temperature may be preferable. c. Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the flask containing the dried this compound residue.

-

Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the residue. b. The solubility can be expressed in various units:

- g/100 mL: (mass of residue / volume of solution) * 100

- mol/L: (moles of residue / volume of solution in L)

- Mole fraction (x₁): moles of solute / (moles of solute + moles of solvent)

Factors Influencing Solubility: A Logical Workflow

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates the logical relationships between these factors.

Caption: Logical workflow of factors affecting this compound solubility.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While quantitative data for this compound remains a gap in the scientific literature, the qualitative information and the quantitative data for its isomer, 2-phenylimidazole, provide a useful starting point for researchers. The detailed experimental protocol and the logical workflow of influencing factors offer a practical framework for further investigation and application in scientific and industrial settings. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile for this compound in a wider range of organic solvents.

References

- 1. CAS 7164-98-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 7164-98-9 [chemicalbook.com]

- 3. This compound | 7164-98-9 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

Unveiling the Electronic Excited States of 1-Phenylimidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic excited states of 1-phenylimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. Understanding the photophysical and photochemical behavior of this molecule is crucial for the rational design of novel therapeutics and functional materials. This document summarizes key quantitative data, details experimental and computational methodologies, and visualizes the fundamental processes governing its excited-state dynamics.

Core Photophysical and Structural Data

The electronic behavior of this compound upon photoexcitation is characterized by significant structural rearrangement and intramolecular charge transfer. The key parameters defining these processes are summarized below.

Spectroscopic and Photophysical Properties

While extensive studies have been conducted on the gas-phase structure and transition energies of this compound, quantitative data on its fluorescence properties, such as quantum yield and lifetime, remain to be fully characterized in the literature.

| Parameter | Value | Conditions | Reference |

| S₁ ← S₀ Transition Origin | 36,075 cm⁻¹ | Supersonic jet expansion (gas phase) | [1][2] |

| Excited State Character | L(b) | Supersonic jet expansion (gas phase) | [1] |

| Fluorescence Quantum Yield (ΦF) | Not reported | - | - |

| Fluorescence Lifetime (τF) | Not reported | - | - |

| Molar Extinction Coefficient (ε) | Not reported | - | - |

Ground and Excited State Geometries

Upon excitation to the S₁ state, this compound undergoes a significant conformational change, primarily involving the torsion angle between the phenyl and imidazole rings. This flattening of the molecule in the excited state is a key aspect of its photophysics.

| Parameter | Ground State (S₀) | First Excited Singlet State (S₁) | Reference |

| Inter-ring Torsion Angle (φmin) | 37.2 ± 0.5° | 17.6 ± 0.5° | [1][2] |

| Barrier to Planarity | 339 ± 20 cm⁻¹ | 57 ± 2 cm⁻¹ | [1][2] |

Key Mechanistic Insights

Intramolecular Charge Transfer

A predominant feature of the electronic excited states of this compound is the occurrence of intramolecular charge transfer (ICT).[3] Upon photoexcitation, electron density shifts from the electron-donating imidazole ring to the electron-accepting phenyl ring. This phenomenon is critical as it governs the molecule's excited-state reactivity, polarity, and interaction with its environment.

Jablonski Diagram of Photophysical Processes

The following diagram provides a qualitative overview of the potential photophysical pathways for this compound upon absorption of a photon. The energy levels and the rates of interconversion are not to scale, as key data such as fluorescence quantum yield, lifetime, and intersystem crossing efficiency are not yet available in the literature.

Experimental and Computational Protocols

The characterization of the electronic excited states of this compound has been achieved through a combination of advanced experimental techniques and theoretical calculations.

Experimental Methodologies

-

Resonant Two-Photon Ionization (R2PI) Spectroscopy: This technique has been instrumental in determining the precise S₁ ← S₀ transition energy and probing the vibrational structure of the molecule in a cooled, isolated environment.[1] The protocol involves introducing the sample into a supersonic jet expansion to achieve rovibrational cooling. The cooled molecules are then excited by a tunable laser, and a second photon ionizes the molecule from the excited state. The resulting ions are detected by a mass spectrometer.

-

Synchrotron Radiation Photoabsorption Spectroscopy: To investigate higher energy excited states and Rydberg states, absolute photoabsorption cross-sections have been measured using synchrotron radiation up to 10.8 eV.[3] This involves passing a tunable, high-flux photon beam from a synchrotron source through a sample cell containing the vaporized molecule and measuring the attenuation of the beam as a function of photon energy.

Computational Methodologies

-

Time-Dependent Density Functional Theory (TD-DFT): TD-DFT is a widely used method for calculating vertical excitation energies and oscillator strengths, providing initial assignments for the observed absorption bands.

-

Equation-of-Motion Coupled-Cluster (EOM-CC) Methods: For higher accuracy, methods like EOM-CCSD (Equation-of-Motion Coupled-Cluster Singles and Doubles) are employed to refine the calculated transition energies and characterize the nature of the excited states.[3]

-

Natural Transition Orbitals (NTOs): NTO analysis is used to visualize the electron-hole pairs for a given electronic transition, providing a clear picture of the charge redistribution upon excitation, such as in ICT states.[3]

The workflow for a comprehensive photophysical study of this compound is depicted below.

References

Methodological & Application

Application Notes and Protocols: 1-Phenylimidazole in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-phenylimidazole as a versatile ligand in coordination chemistry. The content covers its application in the synthesis of transition metal complexes, with a focus on their characterization, and explores their utility in catalysis and their relevance to biological systems, particularly in the context of drug development.

Introduction to this compound as a Ligand

This compound is an aromatic heterocyclic compound that serves as an excellent N-donor ligand in coordination chemistry.[1][2] The nitrogen atom at the 3-position of the imidazole ring possesses a lone pair of electrons, making it a potent coordinating site for a wide variety of metal ions. The phenyl group at the 1-position influences the steric and electronic properties of the ligand, which in turn affects the stability, structure, and reactivity of the resulting metal complexes. This tunability makes this compound an attractive ligand for the design of functional coordination compounds with applications in catalysis, materials science, and medicinal chemistry.

Application in Catalysis: Palladium-Catalyzed Cross-Coupling Reactions

Coordination complexes of this compound with palladium have demonstrated significant catalytic activity, particularly in Suzuki-Miyaura cross-coupling reactions.[3][4][5] These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex organic molecules, including many pharmaceuticals.

Catalytic Activity of a Palladium(II)-1-Phenylimidazole Complex

A representative application is the use of a dichlorobis(this compound)palladium(II) complex as a catalyst precursor in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The this compound ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 95 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 24 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 8 | 98 |

| 4 | 4-Bromobenzaldehyde | Phenylboronic acid | 1 | Toluene | K₂CO₃ | 100 | 12 | 92 |

Note: Data is representative of typical performance for this class of catalysts.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Biological Applications: Inhibition of Cytochrome P450 Enzymes

This compound is a known inhibitor of cytochrome P450 (CYP450) enzymes.[1][6] These enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including a majority of clinically used drugs. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions and is a critical consideration in drug development.

The inhibitory action of this compound arises from the coordination of the N3 atom of the imidazole ring to the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group within the enzyme's active site. This binding event can be competitive, preventing the substrate from accessing the active site.

Experimental Protocols

Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of a this compound metal complex is outlined below. This process involves the synthesis of the complex, followed by its purification and characterization using various analytical techniques to confirm its structure and purity.

Protocol for the Synthesis of Dichlorobis(this compound)palladium(II)

This protocol describes the synthesis of a representative palladium(II) complex with this compound.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound

-

Acetonitrile (anhydrous)

-

Diethyl ether

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).

-

To the stirred solution, add this compound (2.1 mmol) dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. A precipitate will form over time.

-

After 24 hours, collect the precipitate by vacuum filtration.

-

Wash the collected solid with diethyl ether (3 x 10 mL).

-

Dry the product under vacuum to yield dichlorobis(this compound)palladium(II) as a solid.

Characterization Data

The synthesized complexes should be characterized to confirm their identity and purity. Below are tables of representative quantitative data for this compound and its complexes.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Melting Point | 13 °C |

| Boiling Point | 142 °C at 15 mmHg |

| Density | 1.14 g/mL at 25 °C |

Table 3: Representative Spectroscopic Data for a Dichlorobis(this compound)palladium(II) Complex

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| FT-IR | ~3100-3000 | C-H stretching (aromatic) |

| ~1600, ~1490 | C=C stretching (aromatic) | |

| ~1520 | C=N stretching (imidazole ring) | |

| ~350 | Pd-Cl stretching | |

| ~280 | Pd-N stretching | |

| ¹H NMR | ~7.2-7.8 | Phenyl and imidazole protons |

| ¹³C NMR | ~118-140 | Phenyl and imidazole carbons |

Note: Specific peak positions may vary depending on the solvent and the specific complex.[6]

Table 4: Representative X-ray Crystallographic Data for a Related Palladium-Imidazole Complex

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Pd-N Bond Length | ~2.02 Å |

| Pd-Cl Bond Length | ~2.30 Å |

| N-Pd-N Angle | ~180° (for trans isomer) |

| Cl-Pd-Cl Angle | ~180° (for trans isomer) |

| N-Pd-Cl Angle | ~90° |

Note: Data is for a representative trans-dichlorobis(imidazole)palladium(II) complex and serves as an example. Actual values for the this compound complex may differ.

References

Applications of 1-Phenylimidazole in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction